Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate
Overview
Description
Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate is a synthetic organic compound that features a thiazole ring, a benzoate ester, and an ethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
Thiazole derivatives, which include ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may impact the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives suggest that the action of this compound may be influenced by the environment in which it is administered .
Biochemical Analysis
Biochemical Properties
Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit enzyme inhibitory activities, particularly against ALK5 (a type of kinase) and TGF-β-induced Smad2/3 phosphorylation . These interactions suggest that this compound may modulate signaling pathways and cellular responses through enzyme inhibition.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, such as Smad2/3, which are involved in the TGF-β signaling pathway . This modulation can lead to changes in gene expression and cellular responses, impacting processes like cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to their inhibition or activation. For instance, this compound has been shown to inhibit ALK5 kinase activity, which in turn affects the phosphorylation of Smad2/3 . This inhibition can alter downstream signaling events and gene expression, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit sustained biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects. For example, thiazole derivatives have been shown to exhibit dose-dependent toxicity, with higher doses leading to increased adverse effects . Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives are known to undergo metabolic transformations, including oxidation and conjugation reactions . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can impact its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Esterification: The benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl benzoate.
Coupling Reaction: The thiazole derivative is then coupled with the ethyl benzoate derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate: is similar to other thiazole derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of a thiazole ring and a benzoate ester, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-17-14(16)11-4-6-12(7-5-11)18-8-13-15-10(2)9-19-13/h4-7,9H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXJCBIRJAKSMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=NC(=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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